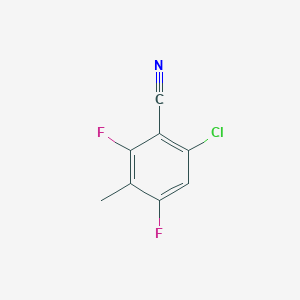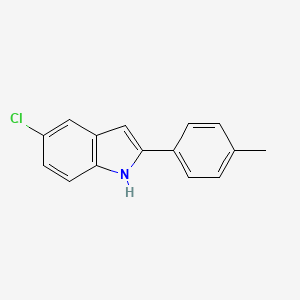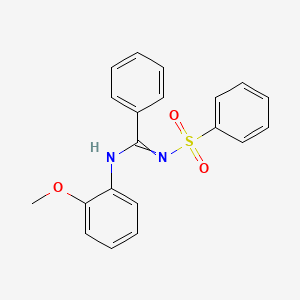
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is also known as JNJ-54781532 and is considered a promising drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves the inhibition of the BET family of proteins. These proteins bind to acetylated histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can modulate gene expression and potentially treat diseases associated with dysregulated gene expression.
Biochemical and Physiological Effects:
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It has also been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. However, one limitation is that the compound has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the study of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone. One direction is to investigate its potential therapeutic applications in specific diseases, such as cancer and autoimmune disorders. Another direction is to optimize the compound's pharmacokinetic properties to improve its efficacy and reduce the risk of adverse effects. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential biomarkers of response.
Méthodes De Synthèse
The synthesis method of (2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone involves several steps. The first step involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 6-methylpyridazine-3-carboxylic acid to form an intermediate compound. The intermediate compound is then reacted with piperidine to form the final product.
Applications De Recherche Scientifique
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory and anti-tumor effects, making them promising drug candidates for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Propriétés
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-7-16(19-18-11)23-14-5-4-8-20(10-14)17(21)15-9-12(2)22-13(15)3/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMXHMDHKBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylfuran-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)
![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)


![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)
![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2739108.png)
![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino)ethanol hydrochloride](/img/structure/B2739109.png)
![N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide](/img/structure/B2739111.png)

